molecular formula C16H21BrN2O B611585 UNC 926 hydrochloride CAS No. 1184136-10-4

UNC 926 hydrochloride

Cat. No. B611585
M. Wt: 337.261
InChI Key: OWGLFIKZKQOYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . It selectively inhibits the L3MBTL1 3XMBT -H4K20me1 interaction in a peptide pull-down assay .


Molecular Structure Analysis

The molecular weight of UNC 926 hydrochloride is 337.25 . Its molecular formula is C16H21BrN2O . The chemical name for UNC 926 hydrochloride is (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride .


Physical And Chemical Properties Analysis

UNC 926 hydrochloride has a molecular weight of 337.25 . Its molecular formula is C16H21BrN2O . The compound is a white solid .

Scientific Research Applications

UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . This interaction can be selectively inhibited in a dose-dependent manner .

The specific scientific field of application for UNC 926 hydrochloride is epigenetics . Epigenetics is the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself. In this field, UNC 926 hydrochloride is used as a tool to study the role of the L3MBTL1 protein and its interactions with methylated lysine residues .

The application of UNC 926 hydrochloride involves its use in various in vitro assays to study the binding affinity and selectivity of the L3MBTL1 protein . These assays typically involve the use of purified proteins and synthetic peptides, and the results are often quantified using techniques such as surface plasmon resonance or fluorescence polarization .

Safety And Hazards

UNC 926 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLFIKZKQOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UNC 926 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.